Benzene, [2,2-bis(ethylthio)propyl]-
Description
The compound "Benzene, [2,2-bis(ethylthio)propyl]-" (IUPAC name) is a benzene derivative with a propyl chain substituted at the second carbon by two ethylthio (-SCH₂CH₃) groups. While direct data on this compound is absent in the provided evidence, its structure can be inferred as C₆H₅-CH₂-C(SCH₂CH₃)₂, yielding a molecular formula of C₁₃H₂₀S₂ and a molecular weight of 240.4 g/mol.
Properties
CAS No. |
36306-32-8 |
|---|---|
Molecular Formula |
C13H20S2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
2,2-bis(ethylsulfanyl)propylbenzene |
InChI |
InChI=1S/C13H20S2/c1-4-14-13(3,15-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
UYVRIMXSOWRTSP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)(CC1=CC=CC=C1)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2,2-bis(ethylthio)propyl]- typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-bis(ethylthio)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of Benzene, [2,2-bis(ethylthio)propyl]- follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzene, [2,2-bis(ethylthio)propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3/H2SO4), alkyl halides (e.g., R-Cl) with Lewis acid catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, [2,2-bis(ethylthio)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [2,2-bis(ethylthio)propyl]- involves its interaction with molecular targets through its functional groups. The [2,2-bis(ethylthio)propyl] group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Benzene, (2-methylpropyl)- (Isobutylbenzene)
- Formula : C₁₀H₁₄ (MW: 134.22 g/mol) .
- Key Properties : A branched alkylbenzene with a boiling point of 171–173°C .
- Contrast : The target compound’s bis(ethylthio) groups increase molecular weight by ~106 g/mol and introduce sulfur, altering polarity and boiling point (estimated ~250°C).
Ethylbenzene
- Formula : C₈H₁₀ (MW: 106.16 g/mol) .
- Key Properties : Linear alkyl substituent with a boiling point of 136°C .
- Contrast : The target compound’s branched, sulfur-containing substituent reduces volatility and increases hydrophobicity.
2-[2-(Ethylthio)propyl] Cyclohexenone Derivatives
- Example: 2-[1-[[(3-chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one .
- Key Properties : EC₅₀ (algae growth inhibition) = 11.4 mg/L .
Physicochemical Properties
Key Observations :
- The sulfur atoms in the target compound increase molecular interactions (e.g., dipole-dipole forces), elevating boiling point compared to ethylbenzene.
- Reduced water solubility compared to ethylbenzene due to larger hydrophobic substituents.
Reactivity and Stability
- Thioether Oxidation : Bis(ethylthio) groups may oxidize to sulfoxides or sulfones under strong oxidizing conditions, unlike hydrocarbon substituents in isobutylbenzene or ethylbenzene.
- Thermodynamic Stability : Isobutylbenzene’s reaction enthalpy (ΔrH°) with H₂ is -107.5 ± 1.7 kJ/mol , suggesting relative stability. The target compound’s sulfur substituents could lower thermodynamic stability due to weaker C-S bonds.
Environmental and Toxicological Profile
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